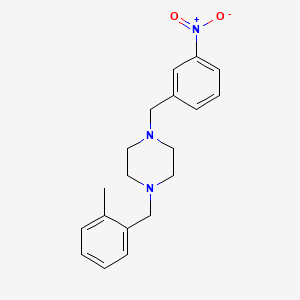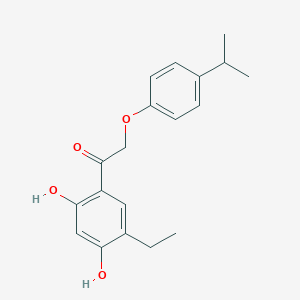
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone, also known as EDP-EI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone has been studied extensively for its potential applications in various fields. In the field of medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In the field of materials science, this compound has been used as a building block for the synthesis of novel polymers with unique properties. Additionally, it has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Mecanismo De Acción
The mechanism of action of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This leads to a reduction in inflammation and cell proliferation, which may be responsible for its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects in the brain. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it a useful compound for lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone. One area of interest is its potential use in the treatment of Alzheimer's disease. Another area of interest is its use as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to fully understand its mechanism of action and its potential use as a corrosion inhibitor in the oil and gas industry.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method has been optimized to yield a high purity product, and it has been studied extensively for its anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of Alzheimer's disease and as a building block for novel materials. However, more research is needed to fully understand its mechanism of action and its potential use in different experimental settings.
Métodos De Síntesis
The synthesis of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-isopropylphenoxy)ethanone involves the reaction of 5-ethyl-2,4-dihydroxybenzaldehyde with 4-isopropylphenol in the presence of a base catalyst. The resulting product is then subjected to a reaction with ethyl chloroacetate to yield this compound. This synthesis method has been optimized to yield a high purity product with a good yield.
Propiedades
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-4-13-9-16(18(21)10-17(13)20)19(22)11-23-15-7-5-14(6-8-15)12(2)3/h5-10,12,20-21H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREQUOSGBWTVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


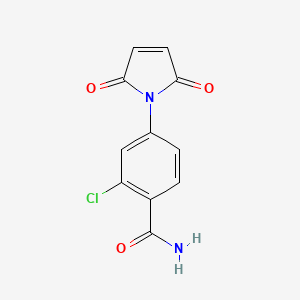
![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
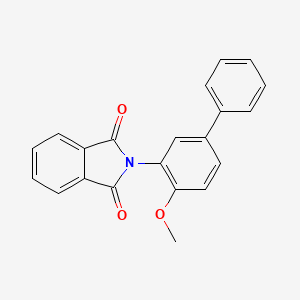
![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)
![N-(3-acetylphenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5812297.png)
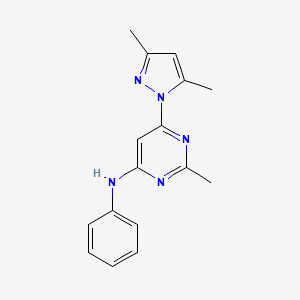
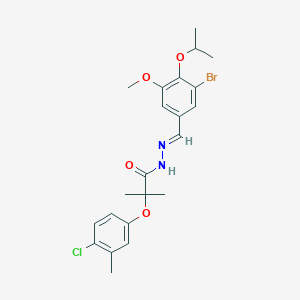
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812327.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)

![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)
